molecular formula C16H22N2O3 B12785406 2(1H)-Quinolinone, 5-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)- CAS No. 62330-84-1

2(1H)-Quinolinone, 5-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-

Cat. No.: B12785406
CAS No.: 62330-84-1
M. Wt: 290.36 g/mol
InChI Key: ZTCHDVYUVIVZFA-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 5-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a quinolinone core substituted with a tert-butylamino group and a hydroxypropoxy group. Its distinct chemical properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 5-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloroquinoline with tert-butylamine to introduce the tert-butylamino group. This is followed by the reaction with an appropriate hydroxypropoxy reagent under controlled conditions to achieve the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinone, 5-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)- undergoes various chemical reactions, including:

    Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The quinolinone core can be reduced to form dihydroquinolinone derivatives.

    Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like alkyl halides or amines for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired product .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced quinolinone compounds, and various substituted quinolinone derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 5-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)- involves its interaction with specific molecular targets. In medicinal applications, it acts as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to the disruption of critical cellular pathways, resulting in the inhibition of cell growth and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinolinone derivatives such as:

  • 2(1H)-Quinolinone, 5-(3-(dimethylamino)-2-hydroxypropoxy)-
  • 2(1H)-Quinolinone, 5-(3-(ethylamino)-2-hydroxypropoxy)-
  • 2(1H)-Quinolinone, 5-(3-(methylamino)-2-hydroxypropoxy)-

Uniqueness

The uniqueness of 2(1H)-Quinolinone, 5-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butylamino group enhances its stability and lipophilicity, making it a more effective inhibitor in biological systems compared to its analogs .

Properties

CAS No.

62330-84-1

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

5-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-quinolin-2-one

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13/h4-8,11,17,19H,9-10H2,1-3H3,(H,18,20)

InChI Key

ZTCHDVYUVIVZFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1C=CC(=O)N2)O

Origin of Product

United States

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